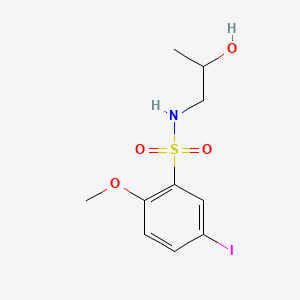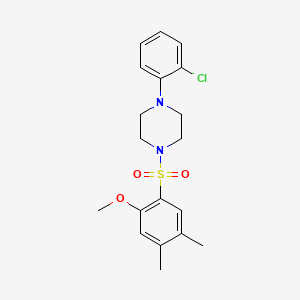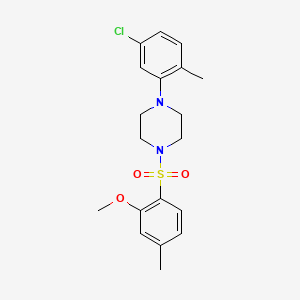
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxypropyl group, an iodine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the iodination of a suitable benzene derivative. The general synthetic route includes:
Iodination: A benzene derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Methoxylation: The iodinated benzene is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Sulfonamidation: The methoxy-iodobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently reacted with a suitable amine to form the sulfonamide.
Hydroxypropylation: Finally, the sulfonamide is reacted with an epoxide, such as propylene oxide, to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deiodinated benzene sulfonamide.
Substitution: Formation of various substituted benzene sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxypropyl and methoxy groups enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
Comparación Con Compuestos Similares
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
N-(2-hydroxypropyl)-5-bromo-2-methoxybenzenesulfonamide: Contains a bromine atom, leading to different chemical and biological properties.
N-(2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding interactions, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1428151-71-6 |
|---|---|
Fórmula molecular |
C10H14INO4S |
Peso molecular |
371.19g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14INO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3 |
Clave InChI |
ZCAJGIYFVHCCDC-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)I)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-benzofuran-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604177.png)
![3-(4-chlorobenzyl)-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604179.png)
![3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE](/img/structure/B604181.png)
![3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604182.png)
![3-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604183.png)
![2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604184.png)
![6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604185.png)
![3-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604189.png)
![2-(3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604190.png)
![N-[3-(2-furoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604191.png)
![2-{4-[(2-Isopropyl-5-methylphenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B604192.png)
![Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine](/img/structure/B604197.png)


